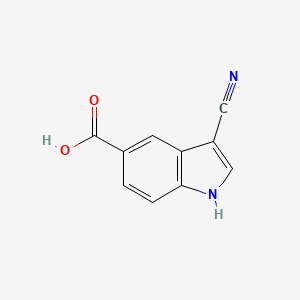

3-cyano-1H-indole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyano-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-4-7-5-12-9-2-1-6(10(13)14)3-8(7)9/h1-3,5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISOQAPDNRYDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652998 | |

| Record name | 3-Cyano-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889942-87-4 | |

| Record name | 3-Cyano-1H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889942-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-cyano-1H-indole-5-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 3-cyano-1H-indole-5-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No. 889942-87-4). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key data points with practical, field-proven insights into their experimental determination. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction and Significance

This compound is a bifunctional indole derivative possessing both a nitrile and a carboxylic acid group. This unique combination makes it a valuable and versatile building block in synthetic organic chemistry and medicinal chemistry.[1] The indole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[2] The cyano group can serve as a precursor to other functional groups or act as a key interacting moiety in a final drug candidate, while the carboxylic acid provides a handle for amide bond formation, salt formation, or esterification, enabling the exploration of structure-activity relationships (SAR). A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and biological screening.

Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in different environments, influencing everything from reaction kinetics to bioavailability. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 889942-87-4 | [3][4] |

| Molecular Formula | C₁₀H₆N₂O₂ | [3][5] |

| Molecular Weight | 186.17 g/mol | [3] |

| Exact Mass | 186.0429 g/mol | [6] |

| Appearance | Solid (Form may vary) | [5] |

| Melting Point | Not consistently reported; requires experimental determination. | |

| Boiling Point | Not available; likely to decompose at high temperatures. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water and nonpolar solvents. | [7] |

| pKa | Not experimentally determined. Estimated pKa for the carboxylic acid is ~4-5 (similar to benzoic acid), and for the indole N-H is ~16-17. |

Spectroscopic Profile

The spectroscopic signature of a molecule is its unique fingerprint, essential for structural confirmation and purity analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The spectrum is dominated by features from the carboxylic acid, the nitrile, and the indole ring.

Expected Characteristic IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad and strong band is expected in the 3300-2500 cm⁻¹ region.[8][9][10] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[8]

-

N-H Stretch (Indole): A moderate, sharp peak typically appears around 3400-3300 cm⁻¹. This may sometimes be partially obscured by the broad O-H band.

-

C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

-

C≡N Stretch (Nitrile): A sharp, strong absorption is expected in the 2230-2210 cm⁻¹ range for an aromatic nitrile.[9][10] This peak is highly diagnostic.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected between 1710-1680 cm⁻¹ for an aromatic carboxylic acid involved in hydrogen bonding.[8][9]

-

C=C Stretch (Aromatic): Multiple medium to weak bands will be present in the 1600-1450 cm⁻¹ region.

-

C-O Stretch & O-H Bend (Carboxylic Acid): A C-O stretching band will appear in the 1320-1210 cm⁻¹ region, coupled with O-H bending bands.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show:

-

-COOH Proton: A very broad singlet, typically downfield (>12 ppm).[10] Its position is concentration-dependent, and it can be confirmed by its disappearance upon adding a drop of D₂O to the sample.

-

Indole N-H Proton: A broad singlet, often between 11.0 and 12.0 ppm in DMSO-d₆.

-

Aromatic Protons (H4, H6, H7): These protons on the benzene portion of the indole ring will appear in the aromatic region (approx. 7.5-8.5 ppm). Specific assignments require 2D NMR, but H4 (adjacent to the carboxylic acid) is expected to be the most downfield of this group.

-

Indole Pyrrole Protons (H2): The proton at the C2 position is expected to be a singlet or a narrow triplet (due to long-range coupling) around 8.0-8.3 ppm.

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.

-

Carboxyl Carbon (-COOH): Expected in the 165-170 ppm range.[10]

-

Aromatic & Heterocyclic Carbons: A series of peaks between ~100 ppm and ~140 ppm.

-

Cyano Carbon (-C≡N): Expected to appear in the 115-120 ppm range.[10]

-

C3 Carbon (attached to -CN): This carbon is typically shielded and may appear around 100-105 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would be observed at an m/z of 186. The stability of the aromatic system should make this peak reasonably intense.

-

High-Resolution MS (HRMS): Would confirm the elemental composition with a calculated exact mass of 186.0429 for C₁₀H₆N₂O₂.[6]

-

Key Fragmentation Pathways:

-

Loss of •OH (m/z 169): A common fragmentation for carboxylic acids.

-

Loss of H₂O (m/z 168): Another possible fragmentation from the carboxylic acid.

-

Loss of •COOH (m/z 141): Decarboxylation to form the 3-cyano-1H-indole radical cation.

-

Acylium Ion (R-CO⁺): Cleavage of the C-C bond can lead to characteristic fragments, although less common for aromatic acids compared to alpha-cleavage in aliphatic systems.[11][12]

-

Experimental Determination of Physical Properties

To ensure data integrity, standardized and well-controlled experimental procedures are essential.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for characterizing a new batch of this compound.

Caption: Logical workflow for the physical and structural characterization of a chemical sample.

Protocol 1: Melting Point Determination

Rationale: The melting point is a quick and reliable indicator of purity. A sharp melting range (typically < 2 °C) suggests high purity, while a broad or depressed range indicates the presence of impurities.

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated digital melting point apparatus.

-

Heating Profile: Use a rapid heating rate (10-20 °C/min) for a coarse measurement. For the precise measurement, repeat with a new sample, heating rapidly to ~20 °C below the coarse melting point, then reduce the ramp rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

Protocol 2: NMR Sample Preparation (for DMSO-d₆)

Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this compound as it will solubilize the polar molecule and, crucially, allows for the observation of exchangeable protons like -COOH and N-H.

-

Sample Weighing: Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently invert it several times. If necessary, use a vortex mixer or brief, gentle sonication to fully dissolve the sample. Visually inspect for any suspended particles.

-

Analysis: Acquire standard ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.

-

(Optional) D₂O Exchange: After acquiring the initial ¹H spectrum, add 1-2 drops of deuterium oxide (D₂O) to the tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the -COOH and N-H protons will diminish or disappear, confirming their assignment.

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Rationale: ATR-IR is a rapid, non-destructive technique that requires minimal sample preparation compared to traditional KBr pellets.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of the powdered solid onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, retract the pressure arm and carefully clean the sample off the crystal using a suitable solvent (e.g., isopropanol) and a soft wipe.

Molecular Structure and Context

A visual representation of the molecule is crucial for understanding its properties.

Sources

- 1. This compound (CAS No. 889942-87-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 889942-87-4 | this compound - Synblock [synblock.com]

- 4. Page loading... [guidechem.com]

- 5. 1H-Indole-3-carboxylic acid, 5-cyano- | CymitQuimica [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

3-cyano-1H-indole-5-carboxylic acid chemical structure and IUPAC name

An In-depth Technical Guide: 3-Cyano-1H-indole-5-carboxylic Acid: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This document elucidates the chemical structure, nomenclature, and physicochemical properties of this specific polysubstituted indole. Furthermore, it presents a representative synthetic strategy, discusses its spectroscopic signature, and explores its application as a versatile scaffold for developing novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule in their research and development programs.

Chemical Identity and Core Properties

The precise arrangement of functional groups on the indole scaffold is critical for its utility. This compound combines three key chemical motifs: the indole ring, a nitrile (cyano group), and a carboxylic acid, each contributing to its unique reactivity and potential for biological interaction.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for this compound is This compound .[1] The numbering of the indole ring system, a bicyclic structure composed of a fused benzene and pyrrole ring, follows a standardized convention that assigns the nitrogen atom position 1.

The structure is characterized by:

-

An indole core.

-

A cyano group (-C≡N) at position C3 of the pyrrole ring.

-

A carboxylic acid group (-COOH) at position C5 of the benzene ring.

Caption: Numbered chemical structure of this compound.

Physicochemical and Computed Properties

A summary of the key identifiers and computed physicochemical properties is crucial for experimental design, including solubility testing and analytical method development.

| Property | Value | Source |

| CAS Number | 889942-87-4 | [1][2][3] |

| Molecular Formula | C₁₀H₆N₂O₂ | [1][3] |

| Molecular Weight | 186.17 g/mol | [2][3] |

| Appearance | Off-white to light yellow solid (typical) | Supplier Data |

| XLogP3 | 1.8 | [2] |

| Hydrogen Bond Donors | 2 (N-H and O-H) | [1][2] |

| Hydrogen Bond Acceptors | 3 (Nitrile N, Carbonyl O, Hydroxyl O) | [1][2] |

| Topological Polar Surface Area (TPSA) | 76.9 Ų | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

-

Expertise Insight: The TPSA value below 140 Ų and a LogP value under 5 suggest that molecules derived from this scaffold are likely to have favorable oral bioavailability characteristics according to Lipinski's Rule of Five, making it an attractive starting point for drug design. The presence of both hydrogen bond donors and acceptors provides multiple points for specific interactions with biological targets.

Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. While a specific spectrum is dependent on the sample and conditions, the expected characteristic signals can be predicted.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show distinct peaks corresponding to its functional groups. A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[4] Other key signals include the N-H stretch around 3300 cm⁻¹, the C≡N (nitrile) stretch near 2230 cm⁻¹, and a strong C=O (carbonyl) stretch around 1700 cm⁻¹.[4]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would provide clear structural information. The carboxylic acid proton (–COOH) is highly deshielded and would appear as a broad singlet far downfield, typically between 10-12 ppm.[4] The indole N-H proton would also be a downfield singlet. The remaining signals would be in the aromatic region (approx. 7-8.5 ppm), corresponding to the four protons on the indole ring, with splitting patterns dictated by their positions.

-

¹³C NMR Spectroscopy: The carbon NMR would show ten distinct signals, including the low-field signal of the carboxylic acid carbonyl carbon (around 170-180 ppm), the indole ring carbons, and the characteristic signal for the nitrile carbon (approx. 115-120 ppm).

Synthesis and Chemical Reactivity

The synthesis of polysubstituted indoles can be complex. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Indole-5-carboxylic acids can be prepared via methods like the Japp-Klingemann type Fischer-indole synthesis.[5]

Representative Synthetic Protocol

While multiple routes exist, a common approach involves building the indole ring first, followed by functional group installation. The following is a representative, multi-step protocol based on established chemical principles.

Objective: To synthesize this compound from commercially available precursors.

Methodology:

-

Step 1: Fischer-Indole Synthesis.

-

React 4-hydrazinobenzoic acid with a suitable pyruvate derivative (e.g., ethyl pyruvate) under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid).

-

Heat the reaction mixture to induce cyclization and dehydration, forming the indole ring. This yields ethyl 1H-indole-5-carboxylate.

-

Causality: The Fischer-indole synthesis is a robust and classical method for creating the indole core from readily available anilines (via hydrazines) and ketones/aldehydes.

-

-

Step 2: Introduction of the Cyano Group at C3.

-

Protect the indole nitrogen (e.g., with a tosyl or BOC group) to prevent side reactions.

-

Perform an electrophilic cyanation reaction at the C3 position. The C3 position of indole is electron-rich and highly reactive towards electrophiles. Reagents like N-cyanosuccinimide (NCS) or other cyanating agents can be employed.

-

Alternatively, a Vilsmeier-Haack formylation to create 3-formylindole, followed by conversion of the aldehyde to a nitrile (e.g., via an oxime intermediate and dehydration), is a common strategy.

-

-

Step 3: Deprotection and Saponification.

-

Remove the nitrogen protecting group under appropriate conditions (e.g., base for tosyl, acid for BOC).

-

Hydrolyze the ethyl ester at the C5 position to the carboxylic acid using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the carboxylate.

-

-

Step 4: Purification.

-

The final product is purified using techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.

-

Chemical Reactivity and Derivatization Potential

This molecule is a versatile scaffold precisely because its functional groups offer orthogonal reactivity, allowing for selective modification. This is a cornerstone of creating chemical libraries for high-throughput screening.

-

N-H of Indole: Can be alkylated, arylated, or acylated to explore substitutions in the "N1" pocket of a target protein.

-

Carboxylic Acid: Can be converted to esters, amides, or acid chlorides. This is the most common handle for modification, allowing coupling with a vast array of amines or alcohols to probe different pharmacophoric spaces.

-

Cyano Group: Can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, providing further diversification opportunities.

Caption: Key reactive sites for library synthesis.

Applications in Medicinal Chemistry

The indole scaffold is present in numerous approved drugs, including sumatriptan (migraine), ondansetron (antiemetic), and tadalafil (erectile dysfunction). The specific combination of substituents in this compound makes it a valuable intermediate for discovering new chemical entities.

Role as a Versatile Building Block

This compound is primarily used as a starting material in the synthesis of more complex molecules.[6] The carboxylic acid is a bioisostere for other acidic groups and a key interaction point in many enzyme active sites.[7] The cyano group can act as a hydrogen bond acceptor or be used as a linchpin for further chemical elaboration.

Recent studies on related structures highlight the potential of this scaffold. For instance, spiro-indole derivatives containing a cyano group have been investigated for their antibacterial and antioxidant properties.[8][9][10] This suggests that libraries built from this compound could be screened against bacterial targets. Furthermore, indole-propanoic acids have been developed as potent inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammation.[11]

Drug Discovery Workflow Integration

This molecule fits perfectly into the modern drug discovery paradigm, which often starts with a fragment or scaffold that is systematically elaborated to improve potency and selectivity.

Caption: Integration of the scaffold into a drug discovery pipeline.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for medicinal chemists. Its rigid indole core provides a defined three-dimensional shape, while its distinct functional groups offer precise handles for chemical modification. This combination allows for the systematic exploration of chemical space to identify novel ligands for a wide range of biological targets. As the demand for new therapeutics continues to grow, the utility of such well-designed, versatile building blocks in accelerating the drug discovery process cannot be overstated.

References

-

ChemicalRegister. (n.d.). This compound (CAS No. 889942-87-4) Suppliers. Retrieved from [Link]

-

Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). RSC Advances. Retrieved from [Link]

-

A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. (n.d.). PubMed. Retrieved from [Link]

-

Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. (2022). MDPI. Retrieved from [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. Retrieved from [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). PubMed. Retrieved from [Link]

-

New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). PubMed. Retrieved from [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014). PubMed. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. CAS 889942-87-4 | this compound - Synblock [synblock.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (CAS No. 889942-87-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Architecture of 3-cyano-1H-indole-5-carboxylic acid: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Importance of Functionalized Indoles in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved therapeutics. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making it a perennial target for synthetic chemists. Within this esteemed class of heterocycles, 3-cyano-1H-indole-5-carboxylic acid emerges as a molecule of significant interest. The strategic placement of a cyano group at the C3 position and a carboxylic acid at the C5 position offers orthogonal synthetic handles for the construction of complex molecular architectures. The cyano group can be elaborated into a variety of functionalities such as amines, amides, and tetrazoles, while the carboxylic acid provides a key site for amide bond formation or isosteric replacement. This dual functionality makes it an invaluable intermediate in the development of novel therapeutic agents across diverse disease areas, including oncology, infectious diseases, and central nervous system disorders.[1] This guide provides an in-depth exploration of the viable synthetic pathways to this important building block, offering both theoretical understanding and practical, field-proven protocols.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals several plausible disconnection points. The two primary strategies involve either the initial formation of the indole ring followed by functional group installation, or the construction of the indole ring from precursors already bearing the desired functionalities or their latent equivalents.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on two of the most practical and efficient approaches:

-

Direct C3 Cyanation of Indole-5-carboxylic Acid: A convergent approach that leverages the direct functionalization of a pre-formed indole-5-carboxylic acid scaffold.

-

Carboxylation of 5-Cyanoindole: A route that begins with the more readily available 5-cyanoindole, followed by the introduction of the carboxylic acid moiety.

Pathway 1: Direct C3 Cyanation of Indole-5-carboxylic Acid

This pathway is predicated on the direct C-H functionalization of the indole nucleus at the electron-rich C3 position. While the presence of an electron-withdrawing carboxylic acid group at the C5 position can deactivate the ring towards electrophilic substitution, modern transition-metal-catalyzed methods have overcome this challenge. Palladium- and copper-catalyzed cyanations are at the forefront of these transformations.[2][3]

Reaction Mechanism: Palladium-Catalyzed C-H Cyanation

The catalytic cycle for palladium-catalyzed C-H cyanation is a well-studied process. A plausible mechanism involves the coordination of the palladium(II) catalyst to the indole ring, followed by a rate-determining C-H activation step to form a palladacycle intermediate. Subsequent reductive elimination yields the C3-cyanated product and regenerates the active palladium catalyst.[1]

Caption: Proposed catalytic cycle for palladium-catalyzed C3 cyanation of indole.

Experimental Protocol: Palladium-Catalyzed C3 Cyanation

This protocol is adapted from established methods for the direct cyanation of indoles.[2][4]

Materials:

-

Indole-5-carboxylic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Acetonitrile (CH₃CN) - as both solvent and cyanide source

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add indole-5-carboxylic acid (1.0 equiv.), palladium(II) acetate (0.1 equiv.), and the chosen anhydrous solvent.

-

Add acetonitrile (5.0 equiv.).

-

Seal the flask and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Parameter | Value | Reference |

| Catalyst | Palladium(II) acetate | [2] |

| Cyanide Source | Acetonitrile | [2][4] |

| Solvent | 1,4-Dioxane or DMF | |

| Temperature | 100-120 °C | |

| Typical Yield | Moderate to Good | [2] |

Pathway 2: Carboxylation of 5-Cyanoindole

This approach begins with the commercially available 5-cyanoindole and introduces the carboxylic acid group at the C3 position. This can be achieved through a direct carboxylation reaction. A recently reported method utilizes carbon dioxide as the carboxylating agent in the presence of a strong base.[5]

Reaction Mechanism: Base-Mediated Carboxylation

The reaction proceeds via the deprotonation of the indole N-H by a strong base, such as lithium tert-butoxide (LiOtBu), to generate the indolide anion. This nucleophilic species then attacks carbon dioxide, followed by an acidic workup to yield the desired carboxylic acid.

Caption: Mechanism of base-mediated carboxylation of 5-cyanoindole.

Experimental Protocol: Carboxylation of 5-Cyanoindole

This protocol is based on the general procedure described for the carboxylation of indoles.[5]

Materials:

-

5-Cyanoindole

-

Lithium tert-butoxide (LiOtBu)

-

Carbon dioxide (CO₂) gas or dry ice

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 2 N solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dried, two-necked flask under an inert atmosphere, charge lithium tert-butoxide (5.0 equiv.) and 5-cyanoindole (1.0 equiv.).

-

Evacuate the vessel under high vacuum and backfill with a balloon of carbon dioxide.

-

Add anhydrous DMF via syringe.

-

Stir the reaction mixture at 100 °C for 24 hours.

-

Cool the reaction mixture to room temperature and carefully quench with a 2 N solution of HCl.

-

Extract the aqueous layer with ethyl acetate (5x).

-

Combine the organic layers, wash with water (2x) and brine (1x), and dry over anhydrous MgSO₄.

-

Concentrate the dried organic layers under reduced pressure.

-

Purify the residue by preparative TLC or column chromatography (hexane:acetone = 1:1) to afford this compound as a white solid.[5]

| Parameter | Value | Reference |

| Base | Lithium tert-butoxide | [5] |

| Carboxylating Agent | Carbon Dioxide | [5] |

| Solvent | DMF | [5] |

| Temperature | 100 °C | [5] |

| Reported Yield | 95% | [5] |

Alternative Synthetic Strategies and Future Perspectives

While the two detailed pathways offer robust and efficient routes to this compound, other strategies are also viable. The classical Fischer indole synthesis could be employed using a p-cyanophenylhydrazine and a suitable ketoacid or its ester, followed by functional group manipulations.[6] Additionally, a Sandmeyer-type reaction on a 5-aminoindole-3-carboxylic acid derivative could potentially install the cyano group.

The field of C-H activation and functionalization is continuously evolving, and it is anticipated that even more efficient and sustainable methods for the synthesis of highly functionalized indoles will emerge. The development of novel catalysts with improved activity and selectivity will undoubtedly play a pivotal role in the future of indole synthesis.

Conclusion

The synthesis of this compound is a key step in the development of new therapeutics. The pathways outlined in this guide, particularly the direct C3 cyanation of indole-5-carboxylic acid and the carboxylation of 5-cyanoindole, represent state-of-the-art methods for accessing this valuable intermediate. By understanding the underlying reaction mechanisms and adhering to detailed experimental protocols, researchers and drug development professionals can confidently and efficiently produce this important building block for their discovery programs.

References

- Liu, M., et al. (2020). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Organic & Biomolecular Chemistry, 18(31), 6108-6114.

- PubMed. (2020). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source.

- MDPI. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters.

- Chemical Communications (RSC Publishing). (2014).

- Benchchem. (2025).

- PubMed. (2004).

- RSC Publishing. (2023).

- Ewha Womans University. (2012). Copper-mediated selective cyanation of indoles and 2-phenylpyridines with ammonium iodide and DMF.

- ACS Publications. (2021).

- Chemical Communications (RSC Publishing). (2015). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source.

- ACS Publications. (2012). Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF.

- Sigma-Aldrich. Copper-mediated selective cyanation of indoles and 2-phenylpyridines with ammonium iodide and DMF.

- Organic Chemistry Portal. (2021).

- Thieme. (2020).

- MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

- ACS Publications. (2017). Cobalt-Catalyzed C–H Cyanation of (Hetero)

- ChemicalBook. 5-Cyano-1H-indole-3-carboxylic acid synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Cyano-1H-indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 3-Cyano-1H-indole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

This guide delves into the molecular intricacies of 3-cyano-1H-indole-5-carboxylic acid, a heterocyclic compound of interest in contemporary drug discovery. We will dissect its primary mechanism of action, explore potential alternative biological activities based on related molecular scaffolds, and provide a robust framework for its experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's therapeutic potential.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile template for targeting a wide array of biological macromolecules. The specific substitutions on the indole ring, such as the cyano group at the 3-position and the carboxylic acid at the 5-position, confer distinct physicochemical properties that dictate its biological activity. While the precise mechanism of this compound is not extensively documented in publicly available literature, a strong body of evidence points towards a primary mode of action centered on the inhibition of inosine monophosphate dehydrogenase (IMPDH).

Primary Mechanism of Action: Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

The most well-supported mechanism of action for the 3-cyanoindole core is the inhibition of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is a critical enzyme in the de novo biosynthetic pathway of guanine nucleotides.[1][4] Specifically, it catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is the rate-limiting step in the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[1][3]

The IMPDH Pathway and Its Therapeutic Relevance

The de novo purine biosynthesis pathway is essential for rapidly proliferating cells, which have a high demand for nucleic acid precursors. By inhibiting IMPDH, 3-cyanoindole-based compounds can selectively starve these cells of the guanine nucleotides necessary for DNA and RNA synthesis. This depletion of the guanine nucleotide pool leads to cell cycle arrest and ultimately, apoptosis. This mechanism makes IMPDH an attractive target for various therapeutic areas, including:

-

Oncology: Cancer cells rely heavily on the de novo purine pathway for their rapid growth and division.

-

Immunosuppression: Lymphocytes are particularly sensitive to IMPDH inhibition, making it a viable strategy for preventing transplant rejection and treating autoimmune diseases.

-

Antiviral Therapy: Many viruses utilize the host cell's machinery for replication and are therefore susceptible to the depletion of essential nucleotides.[2][3]

Structure-Activity Relationships of 3-Cyanoindole-Based IMPDH Inhibitors

Studies on a series of 3-cyanoindole-based compounds have provided insights into their structure-activity relationships (SAR). The cyano group at the 3-position is a key feature, likely acting as a hydrogen bond acceptor.[1] Research has shown that a commercially available 3-cyanoindole acts as an IMPDH II inhibitor with an IC50 value of 20 μM.[1] Further exploration of indole derivatives with a hydrogen bond acceptor at this position has led to the identification of even more potent compounds.[1]

Potential Alternative Mechanisms of Action

While IMPDH inhibition is the most probable mechanism, the indole scaffold's versatility suggests that this compound could exhibit other biological activities. It is crucial for researchers to consider these possibilities, especially if experimental data does not align with the IMPDH inhibition hypothesis.

Allosteric Inhibition of IGF-1R

A notable example of a related compound with a different mechanism is 3-cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide. This molecule has been identified as a nanomolar allosteric inhibitor of the insulin-like growth factor-I receptor (IGF-1R), a receptor tyrosine kinase involved in cell growth and survival.[5][6] X-ray crystallography has revealed that this class of inhibitors binds to an allosteric site, offering a unique mode of action.[5] Although the carboxylic acid position differs, this finding highlights the potential for 3-cyanoindoles to target kinase domains.

Modulation of Other Biological Targets

Various indole carboxylic acid derivatives have been reported to interact with a range of other targets:

-

Cytosolic Phospholipase A2α (cPLA2α) Inhibition: A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids has been developed as inhibitors of cPLA2α, an enzyme involved in inflammatory processes.[7]

-

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of CysLT1, a receptor implicated in asthma and allergic rhinitis.[8]

-

Enhancement of Chemotherapy: Indole-3-carboxylic acid has been shown to enhance the anti-cancer effects of doxorubicin by inducing cellular senescence in colorectal cancer cells.[9]

Experimental Workflow for Mechanistic Elucidation

A systematic and multi-faceted experimental approach is necessary to definitively characterize the mechanism of action of this compound. The following workflow provides a logical progression from initial biochemical assays to cell-based and in vivo studies.

Step-by-Step Methodologies

4.1.1. IMPDH Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IMPDH.

-

Principle: The assay measures the conversion of IMP to XMP by monitoring the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is measured over time.

-

Protocol:

-

Prepare a reaction buffer containing Tris-HCl, KCl, and EDTA.

-

Add recombinant human IMPDH (isoform I or II) to the wells of a 96-well plate.

-

Add varying concentrations of this compound (typically in DMSO, with a final concentration ≤1%) to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., mycophenolic acid).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a substrate mixture containing IMP and NAD+.

-

Immediately measure the absorbance at 340 nm at regular intervals using a plate reader.

-

Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

4.1.2. Cell-Based Proliferation Assay

-

Objective: To assess the effect of the compound on the proliferation of cancer cell lines known to be sensitive to IMPDH inhibition (e.g., leukemia or lymphoma cell lines).

-

Protocol (using MTT assay):

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Quantitative Data Summary

| Compound/Class | Target | Assay Type | Potency (IC50/EC50) | Reference |

| 3-CN Indole | Human IMPDH II | Enzyme Inhibition | 20 µM | [1] |

| 3-pyrid-4-yl Indole | Human IMPDH II | Enzyme Inhibition | 1.15 µM | [1] |

| 3-Cyano-1H-indole-7-carboxylic acid derivative | IGF-1R | Biochemical | Nanomolar range | [5] |

| 3-Cyano-1H-indole-7-carboxylic acid derivative | IGF-1R | Cellular | Micromolar range | [5] |

Conclusion and Future Directions

The available evidence strongly suggests that this compound likely functions as an inhibitor of IMPDH, a well-validated target in oncology and immunology. However, the inherent versatility of the indole scaffold necessitates a comprehensive and unbiased experimental approach to fully elucidate its mechanism of action. Future research should focus on obtaining direct experimental evidence for IMPDH inhibition, including IC50 determination and analysis of cellular nucleotide pools. Furthermore, screening against a broader panel of targets, particularly kinases, is warranted to rule out or identify alternative mechanisms. A thorough understanding of this molecule's biological activity will be paramount in guiding its potential development as a therapeutic agent.

References

-

Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. (n.d.). National Institutes of Health. [Link]

-

Allosteric IGF-1R Inhibitors. (2010). PubMed. [Link]

-

3-cyanoindole-based inhibitors of inosine monophosphate dehydrogenase: synthesis and initial structure-activity relationships. (2003). PubMed. [Link]

-

(PDF) 3-Cyanoindole-based inhibitors of inosine monophosphate dehydrogenase: synthesis and initial structure–Activity relationships. (2003). ResearchGate. [Link]

-

Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. (n.d.). Taylor & Francis Online. [Link]

-

Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase. (n.d.). bioRxiv. [Link]

-

Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014). PubMed. [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PubMed Central. [Link]

-

Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024). ResearchGate. [Link]

Sources

- 1. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-cyanoindole-based inhibitors of inosine monophosphate dehydrogenase: synthesis and initial structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Allosteric IGF-1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biological activity of 3-cyano-1H-indole-5-carboxylic acid

An In-depth Technical Guide on the Biological Activity of 3-Cyano-1H-indole-5-carboxylic Acid

Preamble: Navigating the Known and the Unknown

To our fellow researchers and drug development professionals, this guide addresses the biological potential of this compound. It is critical to establish at the outset that, as of this writing, dedicated public-domain research detailing the specific biological activities of this exact molecule is limited. This is not an uncommon scenario in the vast landscape of chemical entities.

Therefore, this document is structured not as a retrospective summary of established facts, but as a prospective guide. We will proceed with a logical, evidence-based framework rooted in the well-documented activities of structurally related indole scaffolds. By dissecting the molecule into its core components—the indole ring, the C3-cyano group, and the C5-carboxylic acid—we can infer plausible biological targets and formulate a robust experimental strategy for its evaluation. This is an exercise in predictive pharmacology, grounded in the principles of medicinal chemistry and structure-activity relationships (SAR).

Part 1: Molecular Profile and Synthetic Strategy

Chemical Structure and Properties

This compound (CAS No. 889942-87-4) is a heterocyclic compound featuring the indole bicyclic system. The key functional groups that dictate its chemical behavior and potential biological interactions are:

-

The 1H-Indole Nucleus: A ubiquitous "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2]

-

The C3-Cyano Group: An electron-withdrawing group that can modulate the electronic properties of the indole ring and act as a key hydrogen bond acceptor in ligand-receptor interactions.

-

The C5-Carboxylic Acid: A functional group that can participate in ionic interactions and hydrogen bonding, often crucial for anchoring a molecule to the active site of an enzyme or receptor. It also significantly influences the compound's pharmacokinetic properties, such as solubility.[3]

Proposed Synthetic Workflow

While a specific, optimized synthesis for this molecule is not widely published, a plausible route can be designed based on established indole synthesis methodologies. The Fischer indole synthesis is a classic and versatile method. A hypothetical workflow is outlined below.

Caption: Proposed Fischer-Indole Synthesis Workflow.

This multi-step process leverages common starting materials and well-understood reactions to construct the target molecule.[4] The final hydrolysis step is a standard procedure to convert the ester to the desired carboxylic acid.

Part 2: Inferred Biological Activity from Structural Analogs

The true predictive power in medicinal chemistry lies in understanding the contributions of individual structural motifs. The indole scaffold and its derivatives are known to possess a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

The Indole-5-Carboxylic Acid Scaffold: A Precedent for Bioactivity

Derivatives of indole-5-carboxylic acid have shown promise in various therapeutic areas. For example, certain substituted indole-3-carboxylic acids have been shown to enhance the anti-cancer potency of conventional chemotherapeutics like doxorubicin in colorectal cancer models.[7] Furthermore, 3-(1-Aryl-1H-indol-5-yl)propanoic acids have been developed as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes.[8] This suggests that the indole-5-carboxylic acid core is a valid starting point for designing bioactive molecules.

The 3-Cyano Moiety: A Key Element in Kinase Inhibition

The introduction of a cyano group, particularly at the C3 position of the indole ring, is a common strategy in the design of kinase inhibitors. This moiety can act as a crucial hydrogen bond acceptor, fitting into the ATP-binding pocket of many kinases.

A compelling example comes from a class of allosteric inhibitors of the insulin-like growth factor-I receptor (IGF-1R), a receptor tyrosine kinase. A potent inhibitor in this class, with nanomolar activity, is a complex molecule that features a 3-cyano-1H-indole-7-carboxylic acid amide derivative.[9][10] Although the carboxylic acid is at the C7 position in this published example, it strongly suggests that the 3-cyano-indole-carboxylic acid framework is highly compatible with kinase inhibition. The IGF-1R pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.

Part 3: A Proposed Target and Mechanism: IGF-1R Signaling

Based on the strong precedent set by its structural analogs, a primary hypothesized target for this compound is the IGF-1R kinase . We propose that the molecule could function as an ATP-competitive or allosteric inhibitor, disrupting the downstream signaling cascade that promotes cell proliferation and survival.

Caption: Hypothesized Inhibition of the IGF-1R Signaling Pathway.

In this model, this compound binds to the IGF-1R, preventing its activation by IGF-1. This blockade would inhibit downstream pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades, ultimately leading to reduced cell proliferation and potentially inducing apoptosis in cancer cells.

Part 4: A Practical Guide to Biological Evaluation

For researchers obtaining or synthesizing this compound, we propose the following tiered experimental workflow to systematically characterize its biological activity.

Tier 1: Foundational Cytotoxicity Screening

Objective: To determine the general cytotoxic or anti-proliferative effects of the compound across different cell types.

Protocol:

-

Cell Line Selection: Utilize a panel of human cancer cell lines. A standard panel could include:

-

MCF-7 (Breast Cancer, hormone-responsive)

-

MDA-MB-231 (Breast Cancer, triple-negative)

-

A549 (Lung Cancer)

-

HCT116 (Colon Cancer)

-

HEK293T (Non-cancerous human embryonic kidney cells, for selectivity assessment)

-

-

Assay: Perform a standard MTT or similar cell viability assay.

-

Procedure: a. Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. c. After incubation, add MTT reagent and incubate for 4 hours. d. Solubilize formazan crystals with DMSO or an appropriate solvent. e. Read absorbance at 570 nm.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.

Tier 2: Target-Specific Enzyme Inhibition Assay

Objective: To determine if the compound directly inhibits the kinase activity of IGF-1R.

Protocol:

-

Assay Format: Utilize a commercially available in vitro kinase assay kit for IGF-1R (e.g., ADP-Glo™ or LanthaScreen™). These assays measure the amount of ADP produced or the phosphorylation of a substrate peptide.

-

Procedure: a. In a 384-well plate, combine recombinant human IGF-1R enzyme, the appropriate substrate, and ATP. b. Add this compound across a range of concentrations (e.g., 1 nM to 50 µM). c. Incubate the reaction at the recommended temperature and time. d. Add the detection reagent to stop the kinase reaction and generate a luminescent or fluorescent signal. e. Read the signal on a plate reader.

-

Data Analysis: Plot the inhibition data against the compound concentration to determine the IC50 value for direct enzyme inhibition.

Quantitative Data Summary (Hypothetical)

The table below illustrates how to present the data gathered from the proposed experiments.

| Assay Type | Cell Line / Target | Endpoint | Result (Hypothetical) |

| Cell Viability | A549 | IC50 | 5.2 µM |

| Cell Viability | HCT116 | IC50 | 8.9 µM |

| Cell Viability | HEK293T | IC50 | > 100 µM |

| In Vitro Kinase Assay | Human IGF-1R | IC50 | 0.45 µM |

Part 5: Conclusion and Future Directions

While direct biological data on this compound remains to be published, a thorough analysis of its structural components provides a strong rationale for investigating its potential as a kinase inhibitor, particularly targeting the IGF-1R pathway. The indole-5-carboxylic acid scaffold is a proven pharmacophore, and the 3-cyano group is a key feature in many successful kinase inhibitors.

The experimental workflow detailed in this guide provides a clear and logical path forward for any research group interested in elucidating the therapeutic potential of this molecule. Positive results from these initial screens would warrant further investigation into its mechanism of action, including cell cycle analysis, apoptosis assays, and eventually, in vivo studies in relevant disease models. This molecule represents an intriguing starting point for a drug discovery campaign.

References

-

Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). PubMed. [Link]

-

Allosteric IGF-1R Inhibitors. (2010). PubMed. [Link]

-

Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. (n.d.). PubMed. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). MDPI. [Link]

-

A specific and reliable bioassay for the detection of femtomolar levels of human and murine tumor necrosis factors. (1991). PubMed. [Link]

-

Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase. (n.d.). bioRxiv. [Link]

-

Novel assay for determination of androgen bioactivity in human serum. (n.d.). PubMed. [Link]

-

Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme**. (n.d.). Infoscience. [Link]

-

A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. (2004). PubMed. [Link]

-

Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. (n.d.). PubMed. [Link]

-

New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. (2023). ResearchGate. [Link]

-

Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. (2022). PMC - PubMed Central. [Link]

-

Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. (2014). PubMed. [Link]

-

Anticancer Effects of Combination of Indole-3-Carbinol and Hydroxychloroquine on Ehrlich Ascites Carcinoma via Targeting Autophagy and Apoptosis. (2021). PubMed. [Link]

-

Biochemical and cell biological assays to identify and characterize DNA helicase inhibitors. (2017). PubMed. [Link]

-

Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024). ResearchGate. [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2022). PMC - PubMed Central. [Link]

-

A Quantitative Bioassay to Determine the Inhibitory Potency of NGF-TrkA Antagonists. (2021). PubMed. [Link]

-

Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (2021). ChemRxiv. [Link]

-

Synthesis, analysis and biological evaluation of novel indolquinonecryptolepine analogues as potential anti-tumour agents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). MDPI. [Link]

Sources

- 1. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 6'-Amino-5'-cyano-2-oxo-1,2-dihydro-1' H-spiro[indole-3,4'-pyridine]-3'-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Effects of Combination of Indole-3-Carbinol and Hydroxychloroquine on Ehrlich Ascites Carcinoma via Targeting Autophagy and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Allosteric IGF-1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

The Evolving Landscape of 3-Cyano-1H-indole-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The 3-cyano-1H-indole-5-carboxylic acid scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a diverse range of biological targets. This technical guide provides an in-depth analysis of this important class of molecules, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the nuanced structure-activity relationships, and explore key therapeutic applications with a focus on the underlying mechanisms of action. This document is designed to be a practical and comprehensive resource, bridging foundational chemistry with cutting-edge biological insights to empower the next generation of drug discovery in this area.

Introduction: The Strategic Importance of the this compound Core

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] The strategic introduction of a cyano group at the 3-position and a carboxylic acid at the 5-position imbues the indole scaffold with a unique combination of electronic and steric properties. The electron-withdrawing nature of the cyano group can modulate the reactivity of the indole ring and provide a key interaction point for biological targets, while the carboxylic acid offers a handle for salt formation, improving pharmacokinetic properties, and can act as a critical hydrogen bond donor or acceptor.

This guide will systematically explore the synthesis, derivatization, and biological evaluation of compounds based on this core structure, providing both the theoretical underpinnings and practical methodologies for their investigation.

Synthetic Methodologies: Constructing the Core and Its Analogs

The efficient synthesis of the this compound core and its derivatives is paramount for extensive structure-activity relationship (SAR) studies. Several synthetic strategies have been developed, ranging from classical indole syntheses to modern C-H functionalization techniques.

Core Scaffold Synthesis

A common approach to the this compound scaffold involves multi-step sequences starting from readily available precursors. One such method is the direct C-H carboxylation of 5-cyanoindole.

-

Reaction Setup: In a dried two-necked flask, add 5-cyanoindole (1.0 eq) and lithium tert-butoxide (LiOtBu) (5.0 eq).

-

Inert Atmosphere: Evacuate the flask under high vacuum and backfill with a balloon of carbon dioxide (CO2).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe.

-

Reaction Conditions: Stir the mixture vigorously at 100 °C for 24 hours.

-

Workup: Cool the reaction mixture to room temperature and carefully quench with 2 N HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to afford this compound.

Causality Behind Experimental Choices:

-

LiOtBu: A strong, non-nucleophilic base is required to deprotonate the N-H of the indole, facilitating the subsequent carboxylation.

-

CO2 Atmosphere: Carbon dioxide serves as the carboxylating agent. Maintaining a positive pressure of CO2 ensures its availability for the reaction.

-

Anhydrous DMF: A polar aprotic solvent is necessary to dissolve the reagents and facilitate the reaction while avoiding quenching of the strong base.

Derivatization Strategies

The carboxylic acid and the N-H of the indole provide convenient handles for further derivatization to explore the chemical space around the core scaffold. Standard amide coupling and N-alkylation or N-arylation reactions are commonly employed.

Caption: Simplified pathway of α-synuclein aggregation and potential intervention points for 3-cyano-indole derivatives.

Systematic SAR studies have revealed key structural features that govern the binding affinity of these compounds to α-synuclein fibrils. [2][3]

| Compound ID | R1 (at N1) | R2 (at C5) | Ki (nM) for α-syn fibrils [2][3] |

|---|---|---|---|

| 1 | H | COOH | >1000 |

| 2 | Benzyl | COOH | 3.5 ± 0.8 |

| 3 | H | CONH-Aryl | Varies with aryl group |

| 4 | Benzyl | CONH-Aryl | Generally higher affinity |

Key Takeaways from SAR:

-

N-Substitution: N-benzylation significantly enhances binding affinity, suggesting a crucial hydrophobic interaction in the binding pocket. [3]* C5-Modification: Conversion of the carboxylic acid to an amide can modulate binding, with the nature of the aryl substituent playing a significant role.

-

Positional Isomerism: The position of substituents on the indole ring dramatically impacts binding potency. [3]

Oncology: Allosteric Inhibition of IGF-1R

The insulin-like growth factor 1 receptor (IGF-1R) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival, and its dysregulation is implicated in various cancers. [4]Allosteric inhibitors, which bind to a site distinct from the ATP-binding pocket, offer a promising strategy for achieving selectivity over other kinases.

A novel class of allosteric IGF-1R inhibitors based on a dimeric 3-cyano-indole scaffold has been discovered. [4]

3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide has demonstrated nanomolar biochemical potency against IGF-1R. [4]

| Compound | Biochemical IC50 (µM) [4] | Cellular IGF-1R Activity |

|---|

| Dimeric 3-cyano-indole | 0.4 | Micromolar |

Mechanism of Action: These allosteric inhibitors bind to a site that stabilizes an inactive conformation of the kinase, thereby preventing its activation and downstream signaling. This mode of action provides high selectivity against the highly homologous insulin receptor. [4]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for drug discovery. The synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on:

-

Expansion of Target Space: Exploring the activity of this scaffold against other emerging drug targets.

-

Fine-tuning of Pharmacokinetics: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their drug-like characteristics.

-

Application of Novel Synthetic Methods: Utilizing cutting-edge synthetic methodologies to access novel chemical space and create more diverse compound libraries.

References

-

Small Molecules, α-Synuclein Pathology, and the Search for Effective Treatments in Parkinson's Disease. (2024). MDPI. [Link]

-

Development of Small Molecules Targeting α-Synuclein Aggregation: A Promising Strategy to Treat Parkinson's Disease. PMC - PubMed Central. [Link]

-

Modulation of aSyn aggregation pathway with small molecules is aimed at... ResearchGate. [Link]

-

α-Synuclein aggregation modulation: an emerging approach for the treatment of Parkinson's disease. (2017). PMC - PubMed Central. [Link]

-

Small molecule modulates α-Synuclein conformation and its oligomerization via Entropy Expansion. (2022). bioRxiv. [Link]

-

Structure-Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. (2023). PubMed. [Link]

-

Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. (2023). PMC - PubMed Central. [Link]

-

Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). RSC Publishing. [Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central. [Link]

-

The IC50 values of compounds 3b and 3d determined in K562 cells at... ResearchGate. [Link]

-

This compound (CAS No. 889942-87-4) Suppliers. ChemicalRegister. [Link]

-

Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. MDPI. [Link]

-

Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central. [Link]

-

Allosteric IGF-1R Inhibitors. (2010). PubMed. [Link]

-

Three-dimensional quantitative structure-activity relationships of 5-HT receptor binding data for tetrahydropyridinylindole derivatives: a comparison of the Hansch and CoMFA methods. (1993). PubMed. [Link]

Sources

- 1. Development of Small Molecules Targeting α-Synuclein Aggregation: A Promising Strategy to Treat Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric IGF-1R Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of 3-cyano-1H-indole-5-carboxylic acid

An In-Depth Technical Guide to 3-Cyano-1H-indole-5-carboxylic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile heterocyclic building block with significant potential in drug discovery and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and application, grounded in established scientific principles.

Core Compound Identity and Physicochemical Properties

This compound is a bifunctional indole derivative. The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] The presence of both a nitrile (-CN) and a carboxylic acid (-COOH) group at strategic positions (3 and 5, respectively) makes this molecule a highly valuable intermediate for constructing complex molecular architectures. These functional groups serve as versatile handles for a wide array of chemical transformations.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 889942-87-4 | [2][3] |

| Molecular Formula | C₁₀H₆N₂O₂ | [2] |

| Molecular Weight | 186.17 g/mol | [2][3] |

| Synonyms | 3-Cyanoindole-5-carboxylic acid, 1H-Indole-5-carboxylic acid, 3-cyano- | [2] |

Strategic Synthesis and Mechanistic Rationale

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. For this compound, a common strategy involves building the indole ring first, followed by the introduction or modification of the functional groups. A plausible and efficient approach is adapted from established indole synthesis protocols, such as the Fischer-indole synthesis, followed by strategic functionalization.[4]

One logical pathway involves the synthesis of an indole-5-carboxylic acid precursor, followed by cyanation at the C3 position. The C3 position of the indole ring is electron-rich and highly reactive towards electrophiles, making direct cyanation challenging without activating agents.

A more robust method involves the conversion of a pre-existing group at the C3 position. For instance, starting with indole-5-carboxylic acid, one could introduce a formyl group at the C3 position via Vilsmeier-Haack reaction. This aldehyde can then be converted to an oxime and subsequently dehydrated to the nitrile.

Another elegant approach involves using starting materials that already contain the necessary functionalities. For example, a Japp-Klingemann type Fischer-indole synthesis could be employed to construct the indole ring with the carboxylic acid moiety already in place, followed by functional group interconversion to install the cyano group.[4] This highlights a key principle in organic synthesis: the order of operations is critical to avoid protecting group chemistry and maximize yield.

Applications in Medicinal Chemistry and Complex Synthesis

The true value of this compound lies in its utility as a molecular scaffold.

-

Drug Discovery: The indole nucleus is a key component of many biologically active compounds.[1] The carboxylic acid can be converted into esters or amides to modulate solubility and cell permeability, or to act as a handle for attaching the molecule to other pharmacophores. The cyano group is a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. This compound serves as an intermediate in the synthesis of complex molecules, such as potential antidepressants.[4]

-

Advanced Intermediates: Both the nitrile and carboxylic acid can be transformed into a variety of other functional groups.

-

The carboxylic acid can be reduced to an alcohol, converted to an acyl chloride for Friedel-Crafts reactions, or used in coupling reactions (e.g., Suzuki, Heck) after conversion to a suitable derivative.

-

The cyano group can be hydrolyzed to a carboxylic acid (providing a route to indole-3,5-dicarboxylic acid), reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles.

-

The logical workflow for utilizing this compound in a research setting is depicted below.

Caption: General workflow from synthesis to application.

Experimental Protocol: Analytical Characterization

To ensure the identity and purity of this compound, a multi-pronged analytical approach is essential. The following protocol outlines a self-validating system for quality control.

Objective: To confirm the chemical identity and assess the purity of a synthesized batch of this compound.

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Rationale: HPLC is a robust technique for separating the target compound from starting materials, byproducts, and degradation products, providing a quantitative measure of purity. A reverse-phase method is chosen due to the moderate polarity of the analyte.

-

Instrumentation & Columns:

-

HPLC system with UV-Vis detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-